
Isopentenyl-Adenine-9-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentenyl-Adenine-9-glucoside is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of adenine, where an isopentenyl group is attached to the nitrogen at position 6, and a glucose molecule is attached to the nitrogen at position 9. It plays a crucial role in regulating various physiological processes in plants, including cell division, shoot and root growth, and response to environmental stresses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl-Adenine-9-glucoside typically involves the following steps:
-
Preparation of Isopentenyl-Adenine: : This step involves the alkylation of adenine with isopentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3).
-
Glycosylation: : The isopentenyl-adenine is then glycosylated using a glucosyl donor such as tetra-O-acetyl-α-D-glucopyranosyl bromide. The reaction is catalyzed by a Lewis acid like silver triflate (AgOTf) in an anhydrous solvent such as dichloromethane (DCM).
-
Deprotection: : The final step involves the removal of protecting groups from the glucose moiety to yield this compound. This is typically achieved using a mild acid like acetic acid in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation: : Isopentenyl-Adenine-9-glucoside can undergo oxidation reactions, particularly at the isopentenyl side chain. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced at the adenine ring or the isopentenyl group using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the adenine ring, particularly at the nitrogen atoms. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the isopentenyl group
Reduction: Reduced forms of the adenine ring or isopentenyl group
Substitution: Substituted adenine derivatives
科学研究应用
Chemistry
In chemistry, Isopentenyl-Adenine-9-glucoside is used as a model compound to study the behavior of cytokinins. It helps in understanding the synthesis, degradation, and interaction of cytokinins with other plant hormones.
Biology
In biological research, this compound is crucial for studying plant growth and development. It is used to investigate the role of cytokinins in cell division, differentiation, and response to environmental stresses.
Medicine
Although primarily studied in plants, this compound has potential applications in medicine. It is being explored for its anti-aging properties and its ability to promote cell proliferation, which could be beneficial in wound healing and tissue regeneration.
Industry
In the agricultural industry, this compound is used to enhance crop yield and improve plant resistance to diseases and environmental stresses. It is also used in tissue culture techniques to promote the growth of plant cells and tissues in vitro.
作用机制
Isopentenyl-Adenine-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes are involved in various physiological processes, including cell division, shoot and root growth, and response to environmental stresses. The molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants.
相似化合物的比较
Similar Compounds
Trans-Zeatin: Another naturally occurring cytokinin with a similar structure but different side chain.
Dihydrozeatin: A hydrogenated form of zeatin with similar biological activity.
Benzyladenine: A synthetic cytokinin with a benzyl group instead of an isopentenyl group.
Uniqueness
Isopentenyl-Adenine-9-glucoside is unique due to its specific glycosylation at the nitrogen atom of adenine. This modification enhances its stability and solubility, making it more effective in promoting plant growth and development compared to other cytokinins.
属性
CAS 编号 |
83087-94-9 |
|---|---|
分子式 |
C16H23N5O5 |
分子量 |
365.38 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
InChI 键 |
XEHLLUQVSRLWMH-HDNYONAXSA-N |
手性 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
规范 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
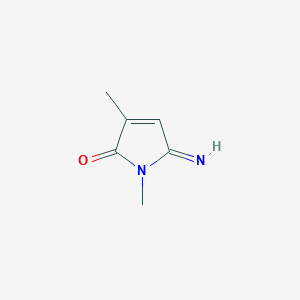
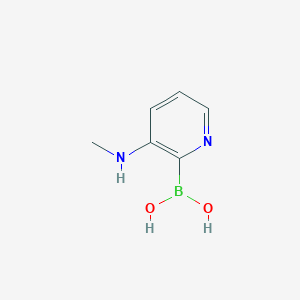

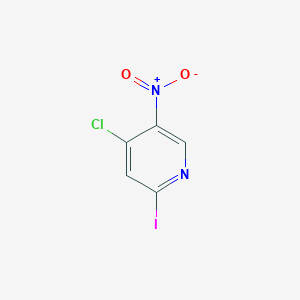
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
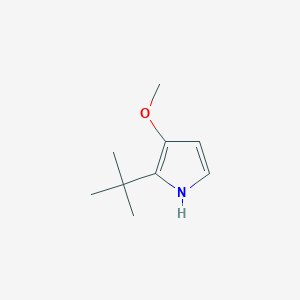
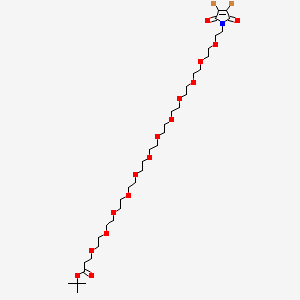
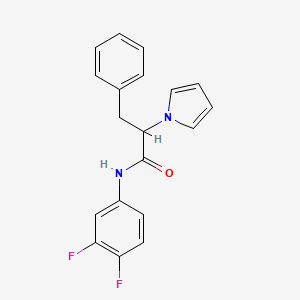
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)

